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Introduction

Bridged Nucleic Acids (BNAS) represent a significant advancement in nucleic acid chemistry,
offering enhanced properties for a wide range of applications in research, diagnostics, and
therapeutics.[1][2] These synthetic analogues of nucleic acids are characterized by a covalent
bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar
moiety into a specific conformation.[1][2] This structural constraint pre-organizes the
oligonucleotide for hybridization, leading to several advantageous properties, including superior
binding affinity to complementary DNA and RNA strands, remarkable thermal stability, and
enhanced resistance to nuclease degradation.[1][2][3]

This technical guide provides a comprehensive overview of the structure, properties, and
applications of BNAs, with a focus on their use in the development of antisense
oligonucleotides (ASOs). It includes a detailed comparison of different BNA analogues,
guantitative data on their performance, and protocols for their synthesis and evaluation.

The Structure of Bridged Nucleic Acids
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The defining feature of a BNA is the bridge that restricts the flexibility of the ribose ring. This
bridge locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form
nucleic acid duplexes, such as RNA-RNA and RNA-DNA helices.[1][4] This pre-organized
conformation reduces the entropic penalty of hybridization, leading to a significant increase in
binding affinity.[1]

The first generation of BNAs, known as Locked Nucleic Acids (LNAs), features a methylene
bridge between the 2'-oxygen and the 4'-carbon.[1][5] Subsequent generations have introduced
different bridge chemistries to further modulate the properties of the resulting oligonucleotides.
These include Ethylene-bridged Nucleic Acids (ENAs) and various 2',4-BNANC analogues with
modified bridges.[6]

Below is a diagram illustrating the fundamental structural difference between a natural DNA
nucleotide and a BNA nucleotide.

ral DNA Nucleotide Bridg p leic Acid (BNA) Nucleotide
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Comparison of Natural DNA and BNA Nucleotide Structures.

Enhanced Properties of BNA-Modified
Oligonucleotides

The incorporation of BNA monomers into oligonucleotides imparts several beneficial properties
compared to unmodified DNA or RNA.

Thermal Stability

BNA-modified oligonucleotides exhibit significantly higher thermal stability (Tm) when
hybridized to complementary DNA or RNA strands. This is a direct consequence of the pre-
organized C3'-endo conformation, which minimizes the entropic penalty of duplex formation.
The increase in Tm is typically in the range of +2 to +10°C per BNA modification.[7]

Table 1: Thermal Stability (Tm) of BNA-Modified Oligonucleotides

ATm per

BNA Modification Target Strand o Reference
modification (°C)

LNA RNA +2 to +10 [7]

LNA DNA +2to +8 [8]

ENA RNA +5 [6]

2'.4'-BNANC RNA +4.7 t0 +7.0 [8]

Nuclease Resistance

The constrained structure of BNAs provides steric hindrance that protects the phosphodiester
backbone from degradation by cellular nucleases. This increased stability is crucial for in vivo
applications where oligonucleotides are exposed to a variety of nucleolytic enzymes. Some
BNA analogues, such as ENA, have demonstrated significantly higher nuclease resistance
compared to both natural DNA and even phosphorothioate-modified oligonucleotides.[6]

Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides
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Nuclease
o . Nuclease
BNA Modification Resistance vs. . Reference
Resistance vs. LNA

DNA
Significantly more

LNA - [7]
stable
~400 times more ~80 times more

ENA _ _ [6]
resistant resistant

Greater than PS-
3-amino-2',4'-LNA B _ - [°]
modified oligos

Significantly more )
2',4-BNANC ] More resistant [8]
resistant

Binding Affinity and Specificity

The high binding affinity of BNAs allows for the use of shorter oligonucleotides while
maintaining strong and specific binding to the target sequence. This is particularly
advantageous for applications requiring high specificity, such as SNP genotyping and allele-
specific PCR.[10] The enhanced discriminating power of BNA probes allows for the reliable
detection of single-base mismatches.[10]

Mechanism of Action in Antisense Therapeutics

A major application of BNAs is in the design of antisense oligonucleotides (ASOs). ASOs are
short, single-stranded nucleic acid sequences that can bind to a specific mMRNA and modulate
its function. BNAs are incorporated into ASOs to enhance their potency, stability, and delivery.

The primary mechanism of action for many BNA-based ASOs is the recruitment of RNase H, a
cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[3] To achieve
this, ASOs are often designed as "gapmers,"” which consist of a central block of DNA
monomers flanked by BNA-modified wings. The BNA wings provide high binding affinity and
nuclease resistance, while the central DNA gap is recognized by RNase H upon hybridization
to the target mMRNA, leading to its degradation.[11]
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Mechanism of RNase H-dependent Antisense Oligonucleotide Action
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RNase H-mediated degradation of target mMRNA by a BNA gapmer ASO.

Experimental Protocols
Solid-Phase Synthesis of BNA Oligonucleotides

BNA-modified oligonucleotides are synthesized using standard automated phosphoramidite

chemistry on a solid support.[6][12]
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Protocol:

e Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG)
functionalized with the desired 3'-terminal nucleoside.

o DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-
bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

o Coupling: Activate the BNA phosphoramidite monomer using an activator (e.g., 5-ethylthio-
1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

o Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and
N-methylimidazole to prevent the formation of deletion mutants.

» Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate
triester using an iodine solution.

» Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.

» Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the
solid support and remove all remaining protecting groups using a concentrated ammonia
solution.

 Purification: Purify the full-length oligonucleotide using methods such as polyacrylamide gel
electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Solid-Phase BNA Oligonucleotide Synthesis Cycle

Click to download full resolution via product page
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Workflow for the solid-phase synthesis of BNA oligonucleotides.

Thermal Melting (Tm) Analysis

Tm is determined by monitoring the change in UV absorbance of an oligonucleotide duplex as
the temperature is increased.

Protocol:

o Sample Preparation: Prepare a solution containing the BNA-modified oligonucleotide and its
complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM Nacl,
0.1 mM EDTA, pH 7.0).

o Denaturation and Annealing: Heat the solution to 90-95°C for 5-10 minutes to ensure
complete denaturation, then slowly cool to room temperature to allow for annealing.

o UV Absorbance Measurement: Place the sample in a UV-Vis spectrophotometer equipped
with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the
temperature at a controlled rate (e.g., 1°C/minute).

» Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is
the temperature at which 50% of the duplex has dissociated, which corresponds to the
midpoint of the transition in the melting curve. This can be determined from the peak of the
first derivative of the melting curve.[13]

Nuclease Resistance Assay

This assay evaluates the stability of BNA-modified oligonucleotides in the presence of
nucleases.

Protocol:

» Oligonucleotide Labeling: Label the 5' end of the BNA-modified oligonucleotide and a control
(unmodified) oligonucleotide with a radioactive (e.g., 32P) or fluorescent tag.

 Incubation with Nuclease: Incubate the labeled oligonucleotides in a buffer containing a
nuclease (e.g., snhake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine
serum to simulate in vivo conditions) at 37°C.
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o Time Course Sampling: Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8,
24 hours).

» Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA and
formamide loading dye).

o Gel Electrophoresis: Separate the intact oligonucleotide from the degradation products by
denaturing polyacrylamide gel electrophoresis (PAGE).

e Analysis: Visualize the gel by autoradiography or fluorescence imaging and quantify the
amount of intact oligonucleotide remaining at each time point to determine the degradation
rate.

Signaling Pathways and Therapeutic Applications

BNA-based ASOs have been developed to target a variety of disease-related genes and
signaling pathways. For example, ASOs targeting Bcl-2, an anti-apoptotic protein frequently
overexpressed in cancer, have been investigated as a therapeutic strategy to induce apoptosis
in tumor cells.[14] Another example is the targeting of PCSK?9, a protein involved in cholesterol
metabolism, to lower LDL cholesterol levels.[10] The high affinity and stability of BNAs make
them particularly well-suited for these in vivo applications.

Conclusion

Bridged Nucleic Acids offer a powerful platform for the development of next-generation
oligonucleotides for research, diagnostics, and therapeutics. Their unique structural and
chemical properties, including enhanced thermal stability, nuclease resistance, and binding
affinity, address many of the limitations of unmodified nucleic acids. As our understanding of
BNA chemistry continues to grow, we can expect to see an expansion of their applications in
areas such as gene silencing, splice modulation, and targeted drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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